Lauroyl methyl glucamide

Critical micelle concentration Surface tension N-alkanoyl-N-methyl glucamines

Lauroyl methyl glucamide (MEGA-12) is the C12 homolog of the MEGA nonionic surfactant series, offering a critical micelle concentration (CMC) of 141.26 mg/L—approximately 13× lower than MEGA-10—enabling effective cleansing at reduced dosage. Its C12 acyl chain provides distinct synergism with anionic co-surfactants like SDS, outperforming shorter-chain MEGAs in mixed systems. With 98.4% primary biodegradation within 8 days and proven mildness in EpiDerm™ skin irritation models, LMG is ideal for mild personal care and concentrated hard-surface cleaners. Choose LMG for formulation efficiency, cost savings, and environmental compliance.

Molecular Formula C19H39NO6
Molecular Weight 377.5 g/mol
CAS No. 87051-15-8
Cat. No. B1624551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauroyl methyl glucamide
CAS87051-15-8
Molecular FormulaC19H39NO6
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C19H39NO6/c1-3-4-5-6-7-8-9-10-11-12-17(24)20(2)13-15(22)18(25)19(26)16(23)14-21/h15-16,18-19,21-23,25-26H,3-14H2,1-2H3/t15-,16+,18+,19+/m0/s1
InChIKeyOGUKJRCPWCNIQL-QFHJOOASSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lauroyl Methyl Glucamide (CAS 87051-15-8): Technical Baseline and Selection Context


Lauroyl methyl glucamide (LMG, also known as MEGA-12) is a nonionic surfactant belonging to the N-alkanoyl-N-methyl glucamine (MEGA) class, characterized by a lauroyl (C12) hydrophobic acyl chain linked to an N-methyl glucamine hydrophilic headgroup [1]. It is synthesized via acylation of N-methyl glucamine derived from renewable glucose and coconut-derived lauric acid, yielding a compound with the molecular formula C19H39NO6 and a molecular weight of 377.5 g/mol [2]. This surfactant class is valued for its mildness, ready biodegradability, and performance in personal care and detergent formulations, with LMG serving as the C12 homolog bridging shorter-chain MEGA variants (MEGA-8, MEGA-9, MEGA-10) and longer-chain analogs such as MEGA-12 [3].

Why Generic Substitution Fails for Lauroyl Methyl Glucamide: Comparative Performance Drivers


Within the N-alkanoyl-N-methyl glucamine (MEGA) homologous series, the alkyl chain length dictates fundamental interfacial properties including critical micelle concentration (CMC), surface tension reduction efficiency (pC20), and minimum surface tension (γCMC), making direct substitution of LMG (C12) with shorter-chain analogs (e.g., MEGA-10, C10; MEGA-9, C9; MEGA-8, C8) functionally non-equivalent [1]. The CMC decreases logarithmically with increasing acyl chain length—each additional -CH2- group contributes approximately -740 cal/mol to the free energy of micellization [2]—which directly impacts dosage requirements, foam stability, and formulation economics. Furthermore, the extent of synergism with anionic co-surfactants such as sodium dodecyl sulfate (SDS) increases systematically with chain length (MEGA-8 < MEGA-9 < MEGA-10), indicating that LMG (C12) offers distinct formulation leverage unattainable with shorter homologs [3]. Substitution without accounting for these chain-length-dependent performance parameters compromises both efficacy and cost-efficiency in end-use applications.

Lauroyl Methyl Glucamide: Quantified Differentiation Evidence Versus Structural Analogs


CMC and Surface Tension Reduction Efficiency: LMG (C12) Versus MEGA-10 (C10)

Lauroyl methyl glucamide (LMG, C12) exhibits a critical micelle concentration (CMC) of 141.26 mg/L (approximately 0.37 mM), substantially lower than the 4.8 mM CMC reported for decanoyl-N-methylglucamide (MEGA-10, C10) under comparable conditions [1][2]. This >10-fold reduction in CMC directly translates to reduced surfactant loading requirements in aqueous formulations. The minimum surface tension at CMC (γCMC) for LMG is 27.52 mN/m [1], demonstrating effective surface tension reduction comparable to or exceeding typical nonionic surfactant benchmarks.

Critical micelle concentration Surface tension N-alkanoyl-N-methyl glucamines MEGA series

Foaming Performance and Wetting Efficiency: LMG (C12) Versus APG12/14

In direct comparative testing under identical conditions, N-lauryl-N-methylglucamide (LMG/MEGA-12) demonstrated superior wetting power, emulsifying capacity, and foaming/foam stabilization performance relative to alkyl polyglucoside (APG12/14), a widely used commercial green surfactant benchmark [1]. Detergency (cleaning) performance was equivalent between the two surfactants, indicating that LMG achieves enhanced foam and wetting functionality without sacrificing core cleaning efficacy [1].

Foaming power Wetting ability Emulsification Alkyl polyglucoside comparison

Synergism with Anionic Surfactants: Chain-Length-Dependent Enhancement

Binary mixtures of MEGA-n surfactants with sodium dodecyl sulfate (SDS) exhibit marked synergism in surface tension reduction, with the magnitude of this synergistic enhancement increasing systematically with alkyl chain length in the order MEGA-8 < MEGA-9 < MEGA-10 [1]. As the C12 homolog, lauroyl methyl glucamide (LMG) is positioned at the upper end of this trend, providing maximal formulation leverage when combined with anionic co-surfactants. The negative deviation from ideal mixing observed in CMC-composition curves for all combinations confirms genuine molecular synergism rather than additive behavior [1].

Surfactant synergism Mixed micelle SDS Surface tension reduction

Biodegradation Kinetics: Rapid Primary Degradation Within 8 Days

Primary biodegradation testing of N-lauryl-N-methylglucamide (LMG/MEGA-12) demonstrates 98.4% degradation within 8 days under aerobic conditions [1]. This rapid biodegradation profile aligns with the broader class of alkyl glucamides, for which studies on the C10 homolog have elucidated the metabolic pathway involving ω-oxidation of the alkyl chain followed by successive β-oxidation steps, ultimately yielding mineralized end products [2]. The presence of the biologically derived glucamine headgroup facilitates microbial recognition and enzymatic cleavage, distinguishing this class from petrochemically-derived ethoxylates.

Biodegradability Environmental fate Green surfactant Aerobic degradation

Lauroyl Methyl Glucamide: Evidence-Backed Application Scenarios for Selection and Procurement


Mild Rinse-Off Personal Care Formulations (Facial Cleansers, Baby Wash, Shampoos)

LMG has been included as a test material in a comprehensive in vitro skin irritation assessment program evaluating 224 surfactant-containing rinse-off formulations using the 3-D EpiDerm™ reconstructed human skin model [1]. This testing framework, established by industry stakeholders to correlate in vitro endpoints with clinical irritation outcomes, positions LMG among ingredients suitable for mild cleansers targeting sensitive skin populations [1]. The compound's low CMC (141.26 mg/L) enables effective cleansing at reduced concentrations, while its demonstrated foaming superiority over APG12/14 [2] supports consumer-acceptable lather in mild formulations.

High-Efficiency Detergent and Industrial Cleaning Systems

With a CMC approximately 13× lower than MEGA-10 [1] and detergency performance equivalent to APG12/14 [2], LMG offers formulation advantages in concentrated liquid detergents and hard-surface cleaners. The enhanced synergism observed with anionic co-surfactants such as SDS—where synergism magnitude increases with MEGA chain length [3]—enables mixed surfactant systems to achieve target surface activity at reduced total surfactant loading. Rapid primary biodegradation (98.4% within 8 days) [2] further supports use in industrial cleaning applications subject to wastewater treatment compliance.

Membrane Protein Solubilization and Biochemical Research

As the C12 homolog of the MEGA detergent series widely employed for membrane protein extraction and stabilization, LMG provides a lower-CMC alternative to MEGA-8 (CMC 51.3-70 mM) and MEGA-9 (CMC 16-25 mM) [1]. The MEGA class is characterized by UV transparency and high chemical purity (≥99% by HPLC), making it suitable for spectroscopic assays where detergent absorbance would otherwise interfere [2]. LMG's reduced CMC may offer advantages in dialysis-based detergent removal protocols where lower monomer concentrations facilitate more efficient exchange, though direct comparative solubilization data for LMG versus shorter-chain MEGAs is not identified in available literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lauroyl methyl glucamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.